N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide
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Overview
Description
“N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide” is a chemical compound . Its molecular formula is C₂₃H₂₇F₃N₂O₄S . The compound has a mass of 484.164±0 dalton .
Molecular Structure Analysis
The molecular structure of a compound can be represented by its canonical SMILES string. For this compound, the canonical SMILES string isCCN1C2=C (C=C (C=C2)N (CC (F) (F)F)S (=O) (=O)C3=CC (=C (C=C3)C)C)OCC (C1=O) (C)C
. Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its solubility, melting point, boiling point, and more. For this compound, it has a solubility of 250g/L in organic solvents at 20 ℃ .Scientific Research Applications
Synthesis and Antibacterial Activity
A study detailed the design, synthesis, and QSAR (Quantitative Structure-Activity Relationship) studies of novel analogs related to the compound, demonstrating promising antibacterial activity against specific strains such as Staphylococcus aureus and Bacillus subtilis. These compounds were synthesized to explore their antibacterial potential, exhibiting activity at non-cytotoxic concentrations, suggesting a beneficial profile for antibacterial applications (Palkar et al., 2017).
Cytotoxic Activity for Cancer Treatment
Research on carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, closely related to the compound of interest, showed potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma. These findings indicate the potential of such derivatives for cancer treatment, with specific compounds achieving significant in vivo efficacy against certain cancer models (Deady et al., 2005).
Novel Chemical Structures and Pharmacological Potential
A study on benzoxepine-1,2,3-triazole hybrids synthesized through a Cu-catalyzed azide–alkyne cycloaddition strategy revealed new chemical entities with potential antibacterial and anticancer properties. These hybrids showed particular effectiveness against Gram-negative bacteria, indicating their pharmacological promise (Kuntala et al., 2015).
Exploration of Chemical Synthesis Techniques
The compound's synthesis pathway could involve transformations seen in the creation of tetrahydrobenzofurans, showcasing innovative approaches to synthesizing complex organic structures. This area of research provides insights into new methodologies for creating compounds with potential therapeutic applications (Levai et al., 2002).
Mechanism of Action
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)cyclopentanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-4-21-15-10-9-14(20-17(22)13-7-5-6-8-13)11-16(15)24-12-19(2,3)18(21)23/h9-11,13H,4-8,12H2,1-3H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRFCYYAQOMSSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3CCCC3)OCC(C1=O)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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